Cas no 17067-99-1 ((Bromodichloromethyl)trimethylsilane)

(Bromodichloromethyl)trimethylsilane 化学的及び物理的性質

名前と識別子

-

- Silane, (bromodichloromethyl)trimethyl-

- (Bromodichloromethyl)trimethylsilane

- 17067-99-1

- NS-00050

- [bromo(dichloro)methyl]-trimethylsilane

- AKOS030253655

- MFCD29918520

-

- MDL: MFCD29918520

- インチ: InChI=1S/C4H9BrCl2Si/c1-8(2,3)4(5,6)7/h1-3H3

- InChIKey: ZHLQCRWESHHIEV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 233.90339Da

- どういたいしつりょう: 233.90339Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 86.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

(Bromodichloromethyl)trimethylsilane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 169227-1g |

(Bromodichloromethyl)trimethylsilane |

17067-99-1 | 1g |

$888.00 | 2023-09-11 | ||

| TRC | B171440-250mg |

(Bromodichloromethyl)trimethylsilane |

17067-99-1 | 250mg |

$ 790.00 | 2022-06-07 | ||

| abcr | AB504375-1 g |

(Bromodichloromethyl)trimethylsilane; . |

17067-99-1 | 1g |

€734.00 | 2023-02-02 | ||

| Enamine | BBV-100111164-2.5g |

(bromodichloromethyl)trimethylsilane |

17067-99-1 | 95% | 2.5g |

$2144.0 | 2023-08-31 | |

| A2B Chem LLC | AI80451-500mg |

(bromodichloromethyl)trimethylsilane |

17067-99-1 | >97% | 500mg |

$556.00 | 2024-04-20 | |

| A2B Chem LLC | AI80451-10mg |

(bromodichloromethyl)trimethylsilane |

17067-99-1 | >97% | 10mg |

$240.00 | 2024-04-20 | |

| Matrix Scientific | 169227-500mg |

(Bromodichloromethyl)trimethylsilane |

17067-99-1 | 500mg |

$658.00 | 2023-09-11 | ||

| abcr | AB504375-500 mg |

(Bromodichloromethyl)trimethylsilane; . |

17067-99-1 | 500MG |

€473.00 | 2023-02-02 | ||

| Enamine | BBV-100111164-1.0g |

(bromodichloromethyl)trimethylsilane |

17067-99-1 | 95% | 1.0g |

$1035.0 | 2023-01-14 | |

| Enamine | BBV-100111164-10g |

(bromodichloromethyl)trimethylsilane |

17067-99-1 | 95% | 10g |

$3416.0 | 2023-08-31 |

(Bromodichloromethyl)trimethylsilane 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

(Bromodichloromethyl)trimethylsilaneに関する追加情報

Introduction to (Bromodichloromethyl)trimethylsilane (CAS No. 17067-99-1)

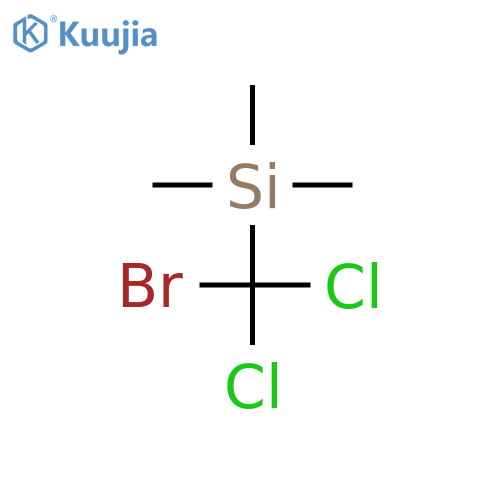

(Bromodichloromethyl)trimethylsilane, also known as Bromodichloromethyltrimethylsilane, is a chemical compound with the CAS registry number 17067-99-1. This compound belongs to the family of organosilicon compounds, which have gained significant attention in various fields due to their unique properties and versatile applications. The molecular formula of this compound is C4H9Cl2BrSi, and it is widely recognized for its role in organic synthesis and materials science.

The structure of (Bromodichloromethyl)trimethylsilane consists of a central silicon atom bonded to three methyl groups and a bromodichloromethyl group. This configuration imparts the compound with both electronic and steric properties that make it highly reactive in certain chemical transformations. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, including polymers and organosilicon-based nanomaterials.

One of the key areas where Bromodichloromethyltrimethylsilane has shown promise is in catalytic processes. Researchers have explored its ability to act as a catalyst in cross-coupling reactions, which are fundamental in organic chemistry for forming carbon-carbon bonds. The compound's ability to facilitate these reactions under mild conditions has been a focal point of recent investigations, making it a valuable tool in green chemistry initiatives.

In addition to its catalytic applications, (Bromodichloromethyl)trimethylsilane has been studied for its role in the synthesis of bioactive compounds. Its unique reactivity allows for the construction of complex molecular architectures that are otherwise challenging to achieve through conventional methods. This has led to its use in drug discovery programs, where the ability to rapidly generate diverse chemical libraries is crucial.

The synthesis of Bromodichloromethyltrimethylsilane typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have focused on improving the efficiency and scalability of these processes, ensuring that the compound can be produced in sufficient quantities for industrial applications.

From an environmental standpoint, understanding the fate and behavior of (Bromodichloromethyl)trimethylsilane in different ecosystems is essential for assessing its potential impact on human health and the environment. Studies have shown that the compound undergoes rapid degradation under certain conditions, reducing its persistence in natural systems. However, further research is needed to fully characterize its environmental footprint.

In conclusion, Bromodichloromethyltrimethylsilane (CAS No. 17067-99-1) is a versatile organosilicon compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, catalysis, and materials science. As research continues to uncover new uses and optimize existing processes, this compound is poised to play an even greater role in advancing modern chemistry.

17067-99-1 ((Bromodichloromethyl)trimethylsilane) 関連製品

- 110984-06-0(2-Amino-N,N-dipropylacetamide hydrochloride)

- 383-72-2(Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate)

- 2305526-77-4(4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)

- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)

- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)

- 2138078-71-2(3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)

- 2171828-48-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-3-methylbutanoic acid)

- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)

- 2229437-94-7(1,1,1-trifluoro-3-(3-methoxypyridin-2-yl)propan-2-amine)